
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide, also known as DMMS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 100-102°C. DMMS has been found to have various applications in the field of medicinal chemistry and drug discovery due to its unique chemical properties.
Mecanismo De Acción
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of pH in the body. This compound has also been found to inhibit the activity of other enzymes such as urease and beta-lactamase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of gastric acid and to have anti-inflammatory effects. This compound has also been found to have antitumor activity against various cancer cell lines. In addition, this compound has been found to have antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. This compound is also readily available from commercial sources. However, this compound has some limitations, including its low solubility in water and its potential toxicity to living organisms.
Direcciones Futuras
There are several future directions for the use of 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide in scientific research. One potential application is in the development of novel anti-inflammatory agents for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound could also be used as a starting material for the synthesis of new carbonic anhydrase inhibitors with improved potency and selectivity. Another potential application is in the development of new antibacterial agents to combat the growing problem of antibiotic resistance. Overall, this compound has significant potential for use in a wide range of scientific research areas.
Métodos De Síntesis
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexylamine with 2,4-dimethylbenzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under acidic conditions. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has been extensively used in scientific research as a reagent for the synthesis of various bioactive compounds. It has been found to be an effective building block in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in many physiological processes. This compound has also been used as a starting material for the synthesis of novel anti-inflammatory agents and antitumor agents.
Propiedades
IUPAC Name |
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11-4-7-14(8-5-11)16-19(17,18)15-9-6-12(2)10-13(15)3/h6,9-11,14,16H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIPFUJKXHOYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)
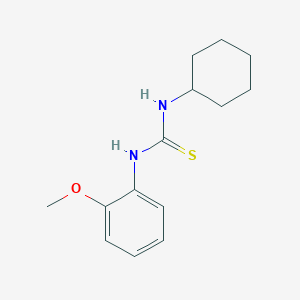
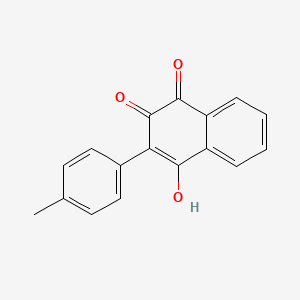
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

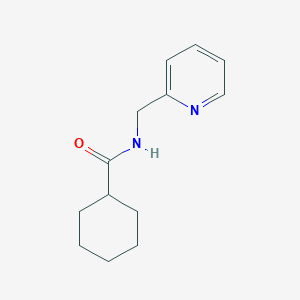

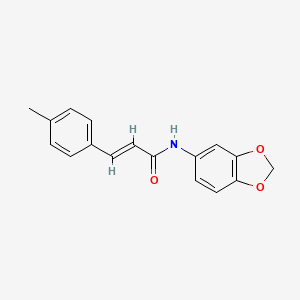
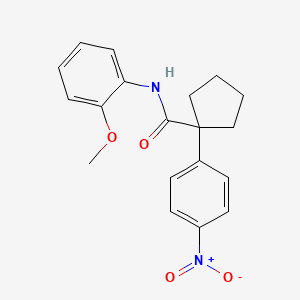



![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)